Sdh-IN-9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

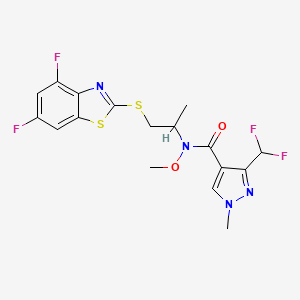

C17H16F4N4O2S2 |

|---|---|

Molecular Weight |

448.5 g/mol |

IUPAC Name |

N-[1-[(4,6-difluoro-1,3-benzothiazol-2-yl)sulfanyl]propan-2-yl]-3-(difluoromethyl)-N-methoxy-1-methylpyrazole-4-carboxamide |

InChI |

InChI=1S/C17H16F4N4O2S2/c1-8(7-28-17-22-14-11(19)4-9(18)5-12(14)29-17)25(27-3)16(26)10-6-24(2)23-13(10)15(20)21/h4-6,8,15H,7H2,1-3H3 |

InChI Key |

AHGOGRSLUBOLPZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CSC1=NC2=C(C=C(C=C2S1)F)F)N(C(=O)C3=CN(N=C3C(F)F)C)OC |

Origin of Product |

United States |

Foundational & Exploratory

Sdh-IN-9: A Technical Deep Dive into its Mechanism of Action as a Succinate Dehydrogenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sdh-IN-9 is a potent inhibitor of succinate dehydrogenase (SDH), a critical enzyme complex embedded in the inner mitochondrial membrane that plays a pivotal role in both the citric acid cycle and the electron transport chain. By disrupting the catalytic activity of SDH, this compound induces a cascade of cellular events, including the accumulation of the oncometabolite succinate, stabilization of hypoxia-inducible factor-1α (HIF-1α), and alterations in cellular metabolism and gene expression. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical effects, downstream signaling consequences, and the experimental protocols utilized for its characterization.

Introduction to Succinate Dehydrogenase (SDH)

Succinate dehydrogenase (also known as mitochondrial complex II) is a key enzymatic complex with a dual function in cellular metabolism.[1] It catalyzes the oxidation of succinate to fumarate in the Krebs cycle, and it transfers electrons directly to the electron transport chain via the reduction of ubiquinone to ubiquinol.[1] SDH is composed of four subunits: SDHA and SDHB form the catalytic core, while SDHC and SDHD anchor the complex to the inner mitochondrial membrane.[2] Inhibition of SDH disrupts these fundamental processes, leading to significant metabolic and signaling perturbations within the cell.

Biochemical Mechanism of this compound

This compound exerts its biological effects through direct inhibition of the succinate dehydrogenase enzyme complex. While the precise binding mode of this compound to the SDH complex has not been publicly detailed, it is hypothesized to interact with the ubiquinone-binding (Qp) site, a common target for many SDH inhibitors. This interaction would prevent the binding of the natural substrate, ubiquinone, thereby blocking the transfer of electrons from the FAD cofactor in SDHA through the iron-sulfur clusters in SDHB.

Quantitative Data on this compound Activity:

At present, publicly available quantitative data for this compound is limited. The following table summarizes the known values.

| Parameter | Value | Species/System | Reference |

| EC50 (Fungicidal Activity) | 0.93 µg/mL | Fusarium graminearum | [3] |

Further research is required to determine key inhibitory constants such as IC50 and Ki for this compound against purified SDH enzyme from various species.

Cellular Consequences of SDH Inhibition by this compound

The inhibition of SDH by this compound triggers a series of downstream cellular events, primarily driven by the accumulation of succinate.

Succinate Accumulation and its Metabolic Impact

The blockage of the SDH-catalyzed conversion of succinate to fumarate leads to a significant intracellular accumulation of succinate.[4] This accumulation has profound effects on cellular metabolism. Elevated succinate levels can allosterically inhibit other enzymes and alter metabolic fluxes. For instance, succinate accumulation has been shown to impact pyroptosis and mitochondrial function through downstream targets like ATP5F1D.

Pseudohypoxia and HIF-1α Stabilization

A key consequence of succinate accumulation is the inhibition of prolyl hydroxylase domain (PHD) enzymes. PHDs are α-ketoglutarate-dependent dioxygenases that, under normoxic conditions, hydroxylate the alpha subunit of Hypoxia-Inducible Factor-1 (HIF-1α), targeting it for proteasomal degradation. By competitively inhibiting PHDs, accumulated succinate prevents the degradation of HIF-1α, leading to its stabilization and translocation to the nucleus even in the presence of normal oxygen levels—a state referred to as "pseudohypoxia."

Altered Gene Expression

Stabilized HIF-1α acts as a transcription factor, upregulating the expression of a wide range of genes involved in processes such as angiogenesis, glycolysis, and cell survival. This transcriptional reprogramming is a critical aspect of the cellular response to SDH inhibition and is a key area of investigation in the context of cancer biology, where SDH mutations are known to be oncogenic.

Signaling Pathway of SDH Inhibition by this compound:

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Succinate accumulation induces pyroptosis and mitochondrial damage via the inhibition of ATP5F1D in HUVECs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer - PMC [pmc.ncbi.nlm.nih.gov]

Sdh-IN-9: A Potent Inhibitor of Succinate Dehydrogenase for Research in Oncology and Mycology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sdh-IN-9 is a potent small molecule inhibitor of succinate dehydrogenase (SDH), a critical enzyme complex with a dual role in cellular metabolism. By participating in both the mitochondrial electron transport chain (Complex II) and the Krebs cycle, SDH represents a key nexus in cellular energy production and biosynthetic pathways. Inhibition of SDH by compounds such as this compound has emerged as a promising therapeutic strategy in oncology and as a mechanism for fungicidal activity. This technical guide provides a comprehensive overview of the target and mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.

Introduction to Succinate Dehydrogenase (SDH)

Succinate dehydrogenase is a heterotetrameric protein complex embedded in the inner mitochondrial membrane. It is unique among the respiratory complexes as it is the only one entirely encoded by nuclear DNA and the only enzyme that directly links the Krebs cycle to the electron transport chain.[1] In the Krebs cycle, SDH catalyzes the oxidation of succinate to fumarate. The electrons harvested from this reaction are then transferred to ubiquinone (Coenzyme Q) in the electron transport chain, contributing to the generation of a proton gradient for ATP synthesis.[2]

Given its central role, dysfunction of SDH has profound pathological consequences. Genetic mutations in SDH subunits are linked to a variety of hereditary cancer syndromes, including paragangliomas, pheochromocytomas, and gastrointestinal stromal tumors (GISTs).[1] In these contexts, SDH is considered a tumor suppressor. Furthermore, the essential nature of SDH in fungal respiration makes it an attractive target for the development of novel antifungal agents.

This compound: A Potent SDH Inhibitor

This compound is a chemical compound identified as a potent inhibitor of succinate dehydrogenase.[3] Its inhibitory action disrupts the normal function of the SDH enzyme complex, leading to downstream cellular effects that are the basis for its therapeutic and fungicidal potential.

Quantitative Data

The biological activity of this compound has been quantified, particularly its efficacy against the pathogenic fungus Fusarium graminearum. The following table summarizes the available quantitative data for this compound.

| Compound | Target Organism | Parameter | Value | Reference |

| This compound | Fusarium graminearum | EC50 | 0.93 µg/mL | [4] |

Note: The EC50 (Half maximal effective concentration) represents the concentration of this compound that inhibits 50% of the growth of Fusarium graminearum in vitro. While an IC50 value (Half maximal inhibitory concentration) against the purified SDH enzyme is not explicitly available in the reviewed literature, the potent fungicidal activity is a direct consequence of SDH inhibition.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is the direct inhibition of the succinate dehydrogenase enzyme. This inhibition leads to a cascade of downstream cellular events, which are of significant interest in both cancer biology and mycology.

Succinate Accumulation and Pseudohypoxia

Inhibition of SDH leads to the intracellular accumulation of its substrate, succinate. Elevated succinate levels competitively inhibit prolyl hydroxylases (PHDs), enzymes responsible for the degradation of Hypoxia-Inducible Factor 1-alpha (HIF-1α). The stabilization of HIF-1α, even under normoxic conditions, creates a "pseudohypoxic" state. This leads to the transcriptional activation of genes typically associated with cellular responses to low oxygen, including those involved in angiogenesis, glycolysis, and cell survival, which can contribute to tumorigenesis.

Metabolic Reprogramming

SDH inhibition forces a significant rewiring of cellular metabolism. The block in the Krebs cycle at the level of succinate oxidation leads to an accumulation of succinate and a depletion of downstream metabolites like fumarate and malate. To compensate, cancer cells often exhibit increased reliance on alternative metabolic pathways, such as glutaminolysis, to replenish Krebs cycle intermediates. This metabolic reprogramming can create specific vulnerabilities that may be exploited therapeutically.

Experimental Protocols

The characterization of this compound and other SDH inhibitors involves a series of in vitro assays to determine their potency and cellular effects. The following are detailed methodologies for key experiments.

In Vitro SDH Enzyme Inhibition Assay (DCPIP Method)

This colorimetric assay measures the activity of SDH by monitoring the reduction of the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP).

Materials:

-

Isolated mitochondria or purified SDH enzyme

-

Assay Buffer: 50 mM potassium phosphate, pH 7.4, 1 mM KCN, 2 µg/mL rotenone, 2 µg/mL antimycin A

-

Substrate: 20 mM Succinate

-

Electron Acceptor: 50 µM DCPIP

-

Coupling Enzyme: 12.5 µM Phenazine methosulfate (PMS)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, DCPIP, and PMS.

-

Add varying concentrations of this compound to the wells of a 96-well plate.

-

Add the mitochondrial preparation or purified SDH to the wells.

-

Initiate the reaction by adding the succinate substrate.

-

Immediately measure the decrease in absorbance at 600 nm over time in a kinetic mode.

-

The rate of DCPIP reduction is proportional to SDH activity.

-

Calculate the percentage of inhibition for each concentration of this compound relative to a vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Antifungal Susceptibility Testing (Broth Microdilution)

This assay determines the minimum inhibitory concentration (MIC) and EC50 of an antifungal agent against a specific fungal strain.

Materials:

-

Fusarium graminearum spore suspension

-

Potato Dextrose Broth (PDB) or similar liquid growth medium

-

This compound stock solution

-

96-well microplate

-

Incubator

-

Microplate reader

Procedure:

-

Prepare a serial dilution of this compound in the growth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of Fusarium graminearum spores.

-

Include a positive control (no inhibitor) and a negative control (no spores).

-

Incubate the plate at an appropriate temperature (e.g., 25-28°C) for a defined period (e.g., 48-72 hours).

-

Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) to determine fungal growth.

-

The MIC is the lowest concentration of this compound that results in no visible growth.

-

Calculate the percentage of growth inhibition for each concentration relative to the positive control.

-

Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a valuable research tool for investigating the roles of succinate dehydrogenase in both health and disease. Its potent inhibitory activity against SDH provides a means to probe the metabolic and signaling consequences of disrupting this central enzyme. The fungicidal properties of this compound highlight the potential of targeting SDH for the development of novel antifungal therapies. The experimental protocols and pathway diagrams presented in this guide offer a foundational resource for researchers and drug development professionals working with this compound and other SDH inhibitors. Further research into the specific interactions of this compound with the SDH enzyme complex and its broader effects in various biological systems will continue to elucidate its therapeutic potential.

References

The Sdh-IN-9 Succinate Dehydrogenase Inhibition Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme complex embedded in the inner mitochondrial membrane. It holds a unique position in cellular metabolism, participating in both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC). In the TCA cycle, SDH catalyzes the oxidation of succinate to fumarate. The electrons harvested from this reaction are then passed to ubiquinone (Coenzyme Q) in the ETC, contributing to the generation of ATP through oxidative phosphorylation. Given its central role, the inhibition of SDH has significant downstream consequences, making it a target of interest for fungicides and, more recently, for therapeutic intervention in various diseases, including cancer.

This technical guide provides an in-depth overview of the succinate dehydrogenase inhibition pathway, with a specific focus on the inhibitor Sdh-IN-9. We will explore its mechanism of action, present quantitative data on its inhibitory activity in comparison to other known SDH inhibitors, detail relevant experimental protocols for its characterization, and visualize the key pathways and workflows involved.

Mechanism of Succinate Dehydrogenase Inhibition

SDH inhibitors can be broadly categorized based on their binding site on the enzyme complex. Some inhibitors, like malonate, are competitive inhibitors that bind to the succinate-binding site on the SDHA subunit. Others, including carboxamides and atpenins, bind to the ubiquinone-binding site (Qp site) located within the SDHB, SDHC, and SDHD subunits, thereby preventing the transfer of electrons to coenzyme Q.

This compound is a succinate dehydrogenase inhibitor with a reported half-maximal inhibitory concentration (IC50) of 3.6 μM[1]. While the precise binding site of this compound is not extensively detailed in publicly available literature, its classification as a potent inhibitor suggests it likely interferes with the catalytic activity of the complex, either at the succinate or ubiquinone binding site. The inhibition of SDH by compounds like this compound leads to a blockage in the electron transport chain and an accumulation of succinate.

Figure 1. Mechanism of Succinate Dehydrogenase Inhibition by this compound.

Quantitative Data on SDH Inhibitors

The potency of SDH inhibitors is typically quantified by their IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the IC50 values for this compound and other well-characterized SDH inhibitors for comparative purposes.

| Inhibitor | IC50 Value | Target/System | Reference |

| This compound | 3.6 μM | Succinate Dehydrogenase | [1] |

| Atpenin A5 | 3.7 - 12 nM | Mammalian and Nematode Mitochondria | [2] |

| Carboxin | - | Mammalian Succinate Dehydrogenase | [3] |

| 3-Nitropropionic acid (3-NPA) | 10-8 M (in vitro) | Chinese Hamster Ovary (CHO) Cells | [4] |

| Malonate | - | Competitive Inhibitor | |

| SDH-IN-15 | 2.04 μM | Succinate Dehydrogenase | |

| SDH-IN-2 | 1.22 mg/L | Succinate Dehydrogenase | |

| SDH-IN-4 | 3.38 μM | Succinate Dehydrogenase |

Downstream Signaling: Succinate Accumulation and HIF-1α Stabilization

A primary consequence of SDH inhibition is the intracellular accumulation of its substrate, succinate. Elevated succinate levels have profound effects on cellular signaling. Succinate can inhibit the activity of prolyl hydroxylases (PHDs), a family of enzymes responsible for the degradation of Hypoxia-Inducible Factor-1α (HIF-1α). Under normal oxygen conditions (normoxia), PHDs hydroxylate HIF-1α, targeting it for ubiquitination and proteasomal degradation. However, when PHDs are inhibited by succinate, HIF-1α is stabilized and translocates to the nucleus, where it dimerizes with HIF-1β and initiates the transcription of a wide range of genes involved in angiogenesis, glycolysis, and cell survival. This phenomenon is often referred to as "pseudo-hypoxia" because the cellular response mimics a low-oxygen state, despite normal oxygen levels.

Figure 2. Succinate-mediated stabilization of HIF-1α.

Experimental Protocols

Characterizing the effects of an SDH inhibitor like this compound involves a multi-faceted approach, from in vitro enzyme kinetics to cell-based assays and downstream signaling analysis.

In Vitro Succinate Dehydrogenase Activity Assay

This assay directly measures the enzymatic activity of SDH, typically in isolated mitochondria or with purified enzyme, and is used to determine the IC50 of an inhibitor.

-

Principle: The activity of SDH is monitored by the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction. The rate of color change is proportional to the enzyme's activity.

-

Materials:

-

Isolated mitochondria or purified SDH

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.4)

-

Substrate: Sodium Succinate

-

Electron Acceptor: DCPIP

-

Intermediate Electron Carrier: Phenazine methosulfate (PMS)

-

Inhibitor: this compound at various concentrations

-

Spectrophotometer

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, sodium succinate, and the mitochondrial preparation in a cuvette.

-

Add varying concentrations of this compound to different cuvettes. A vehicle control (e.g., DMSO) should be included.

-

Incubate the mixture at a controlled temperature (e.g., 37°C) for a short period.

-

Initiate the reaction by adding PMS and DCPIP.

-

Immediately measure the decrease in absorbance at 600 nm over time using a spectrophotometer in kinetic mode.

-

Calculate the initial rate of the reaction for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Measurement of Mitochondrial Respiration

The effect of this compound on cellular respiration can be assessed using techniques like high-resolution respirometry or extracellular flux analysis (e.g., Seahorse XF Analyzer).

-

Principle: The oxygen consumption rate (OCR) of intact or permeabilized cells is measured in real-time. By sequentially adding different substrates and inhibitors of the electron transport chain, the specific impact on Complex II-mediated respiration can be determined.

-

Materials:

-

Cell line of interest

-

Seahorse XF Analyzer and corresponding assay kit (e.g., Cell Mito Stress Test)

-

Culture medium and Seahorse assay medium

-

This compound

-

Mitochondrial inhibitors: Oligomycin (Complex V inhibitor), FCCP (uncoupler), Rotenone (Complex I inhibitor), Antimycin A (Complex III inhibitor)

-

-

Procedure:

-

Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

-

Treat the cells with this compound at the desired concentrations for a specified duration.

-

Replace the culture medium with Seahorse assay medium and incubate in a CO2-free incubator.

-

Perform the Seahorse XF Cell Mito Stress Test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.

-

The Seahorse analyzer measures the OCR at baseline and after each injection.

-

Analyze the data to determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. A specific decrease in succinate-driven respiration in the presence of a Complex I inhibitor would confirm SDH inhibition.

-

Western Blot Analysis of HIF-1α Stabilization

This protocol is used to detect the accumulation of HIF-1α protein in cells treated with this compound, providing evidence for the downstream signaling effects of SDH inhibition.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with an antibody specific to HIF-1α.

-

Materials:

-

Cell line of interest

-

This compound

-

Positive control for HIF-1α induction (e.g., CoCl2 or hypoxia)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody: anti-HIF-1α

-

Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

-

Chemiluminescent substrate and imaging system

-

-

Procedure:

-

Culture and treat cells with this compound or a positive control.

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary anti-HIF-1α antibody.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and detect the signal using an imaging system. An increase in the band corresponding to HIF-1α in this compound treated cells compared to the control would indicate stabilization.

-

Figure 3. Workflow for Characterizing this compound.

Conclusion

This compound is a potent inhibitor of succinate dehydrogenase, a key enzyme in cellular metabolism. Its inhibitory action disrupts the electron transport chain and leads to the accumulation of succinate, which in turn stabilizes HIF-1α, initiating a pseudo-hypoxic signaling cascade. This technical guide has provided a comprehensive overview of the this compound inhibition pathway, including quantitative data, detailed experimental protocols for its characterization, and visualizations of the underlying molecular mechanisms and experimental workflows. A thorough understanding of these aspects is crucial for researchers and drug development professionals working on the therapeutic potential of SDH inhibitors. Further investigation into the specific binding mode and broader cellular effects of this compound will be valuable in elucidating its full pharmacological profile.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Atpenin A5, ubiquinone-binding site mitochondrial complex II inhibitor (CAS 119509-24-9) | Abcam [abcam.com]

- 3. scilit.com [scilit.com]

- 4. 3-nitropropionic acid inhibition of succinate dehydrogenase (complex II) activity in cultured Chinese hamster ovary cells: antagonism by L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]

Sdh-IN-9: An In-depth Technical Guide for Researchers

Sdh-IN-9 , also identified as compound Ip , is a potent and selective inhibitor of succinate dehydrogenase (SDH) with significant promise in the fields of agriculture and mycology. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols, designed for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule belonging to the benzothiazolylpyrazole-4-carboxamide class of compounds. Its detailed chemical identity and properties are summarized below.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | N-(1-((4,6-difluorobenzo[d]thiazol-2-yl)thio)propan-2-yl)-3-(difluoromethyl)-N-methoxy-1-methyl-1H-pyrazole-4-carboxamide | [1] |

| Molecular Formula | C₁₇H₁₆F₄N₄O₂S₂ | [2] |

| Molecular Weight | 448.46 g/mol | [2] |

| SMILES | CC(CSC1=NC2=C(C=C(F)C=C2F)S1)N(OC)C(=O)C3=CN(C)N=C3C(F)F | Inferred from structure |

| Appearance | Solid | [2] |

| LogP (Predicted) | 4.5 - 5.5 | (Predicted) |

| pKa (Predicted) | Not available | (Predicted) |

| Solubility (Predicted) | Poorly soluble in water | (Predicted) |

Mechanism of Action

This compound functions as a succinate dehydrogenase inhibitor (SDHI) . Succinate dehydrogenase (also known as Complex II) is a critical enzyme complex embedded in the inner mitochondrial membrane, playing a dual role in both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC) .[3]

By inhibiting SDH, this compound disrupts the mitochondrial respiratory chain, leading to a cessation of ATP production and ultimately causing fungal cell death. Molecular docking studies suggest that the primary mode of interaction between this compound and the SDH enzyme complex is through hydrophobic interactions .

Biological Activity

This compound exhibits potent fungicidal activity, particularly against Fusarium graminearum, a major agricultural pathogen. In comparative studies, it has demonstrated significantly higher efficacy than established commercial fungicides.

Table 2: Fungicidal Activity of this compound against Fusarium graminearum

| Compound | EC₅₀ (μg/mL) |

| This compound | 0.93 |

| Thifluzamide | > 50 |

| Boscalid | > 50 |

Data sourced from Yin et al., 2023.

Beyond its fungicidal properties, this compound has also been observed to stimulate the growth of wheat seedlings and Arabidopsis thaliana. This has been attributed to its ability to increase nitrate reductase activity in planta.

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and for assessing its biological activity. These protocols are based on established chemical synthesis and bioassay techniques.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the formation of key intermediates. A generalized workflow is presented below.

Protocol:

-

Amide Coupling:

-

Dissolve 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid in a suitable organic solvent (e.g., dichloromethane).

-

Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA) to the solution and stir.

-

Add N-(1-((4,6-difluorobenzo[d]thiazol-2-yl)thio)propan-2-amine to the reaction mixture.

-

Allow the reaction to proceed at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

-

Characterization:

-

Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

-

In Vitro Fungicidal Activity Assay

The fungicidal activity of this compound against Fusarium graminearum can be determined using a mycelial growth inhibition assay.

Protocol:

-

Preparation of Fungal Plates:

-

Culture Fusarium graminearum on potato dextrose agar (PDA) plates at 25°C for 5-7 days.

-

-

Preparation of Test Compound Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Create a series of dilutions of the stock solution to be tested.

-

-

Assay Procedure:

-

Incorporate the different concentrations of this compound into molten PDA medium.

-

Pour the amended PDA into sterile Petri dishes.

-

Place a mycelial plug (5 mm diameter) from the edge of an actively growing F. graminearum culture onto the center of each plate.

-

Incubate the plates at 25°C.

-

-

Data Analysis:

-

Measure the diameter of the fungal colony in two perpendicular directions after a set incubation period (e.g., 72 hours).

-

Calculate the percentage of mycelial growth inhibition relative to a solvent-only control.

-

Determine the EC₅₀ value (the concentration that inhibits 50% of mycelial growth) by probit analysis.

-

Succinate Dehydrogenase Inhibition Assay

The inhibitory effect of this compound on the SDH enzyme can be quantified using a spectrophotometric assay.

Protocol:

-

Mitochondrial Fraction Preparation:

-

Isolate mitochondria from F. graminearum mycelia using differential centrifugation.

-

-

Assay Mixture:

-

In a 96-well plate, add a buffer solution, the mitochondrial fraction, and varying concentrations of this compound.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding a solution containing succinate and the electron acceptor 2,6-dichlorophenolindophenol (DCPIP).

-

Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader. The reduction of DCPIP by SDH results in a color change that can be quantified.

-

-

Data Analysis:

-

Calculate the rate of DCPIP reduction for each concentration of this compound.

-

Determine the IC₅₀ value (the concentration that inhibits 50% of enzyme activity) by plotting the inhibition percentage against the logarithm of the inhibitor concentration.

-

Conclusion

This compound is a highly effective succinate dehydrogenase inhibitor with demonstrated potent fungicidal activity against Fusarium graminearum. Its unique chemical structure and mechanism of action make it a valuable tool for agricultural research and the development of new crop protection agents. The experimental protocols provided herein offer a foundation for further investigation into the properties and applications of this promising compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Computation-Directed Molecular Design, Synthesis, and Fungicidal Activity of Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Core of Respiration: An In-depth Technical Guide to Fusarium graminearum Succinate Dehydrogenase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Succinate dehydrogenase (Sdh), also known as Complex II of the mitochondrial electron transport chain, is a critical enzyme in the central metabolism of the pathogenic fungus Fusarium graminearum. This vital enzyme links the tricarboxylic acid (TCA) cycle with cellular respiration, playing a pivotal role in energy production. As a well-established target for a major class of fungicides, the succinate dehydrogenase inhibitors (SDHIs), a comprehensive understanding of its structure and function is paramount for the development of novel and effective antifungal strategies. This technical guide provides a detailed overview of the current knowledge on the structure of F. graminearum Sdh, including its subunit composition, the genetic basis of fungicide resistance, and relevant experimental methodologies. While a crystal structure for the F. graminearum Sdh complex is not yet publicly available, this guide consolidates information from homologous systems and specific studies on this important plant pathogen.

Introduction to Fusarium graminearum Succinate Dehydrogenase

Fusarium graminearum is a devastating fungal pathogen responsible for Fusarium Head Blight (FHB) in wheat, barley, and other cereals, leading to significant yield losses and contamination of grain with mycotoxins.[1] The metabolic integrity of this pathogen is crucial for its growth, development, and virulence. At the heart of its energy metabolism lies succinate dehydrogenase (Sdh), the only enzyme that participates in both the TCA cycle and the electron transport chain.[2] In the TCA cycle, Sdh catalyzes the oxidation of succinate to fumarate. The electrons harvested from this reaction are then passed through a series of redox centers within the Sdh complex before being transferred to ubiquinone (Coenzyme Q), which in turn shuttles them to Complex III of the respiratory chain.[2] This electron flow is ultimately coupled to the generation of ATP, the primary energy currency of the cell.

The critical role of Sdh in fungal respiration makes it an attractive target for fungicides. Succinate dehydrogenase inhibitors (SDHIs) are a class of fungicides that bind to the ubiquinone-binding (Qp) site of the Sdh complex, thereby blocking electron transport and inhibiting fungal growth.[3] The emergence of fungicide resistance, often through mutations in the genes encoding Sdh subunits, necessitates a deeper understanding of the enzyme's structure to guide the development of new, more resilient antifungal agents.

The Molecular Architecture of Succinate Dehydrogenase

Based on extensive studies in other eukaryotes, the succinate dehydrogenase complex is a heterotetramer composed of four distinct subunits: SdhA, SdhB, SdhC, and SdhD.[2] This structural organization is conserved in fungi, including Fusarium graminearum.

-

SdhA (Flavoprotein subunit): This is the largest subunit and contains a covalently bound flavin adenine dinucleotide (FAD) cofactor. The SdhA subunit is responsible for binding the substrate, succinate, and catalyzing its oxidation to fumarate.

-

SdhB (Iron-sulfur protein subunit): This subunit contains three iron-sulfur clusters: [2Fe-2S], [4Fe-4S], and [3Fe-4S]. These clusters form an electron transport pathway, shuttling the electrons from the FAD cofactor in SdhA to the ubiquinone-binding site.

-

SdhC and SdhD (Membrane anchor subunits): These are hydrophobic, transmembrane proteins that anchor the SdhA-SdhB catalytic head to the inner mitochondrial membrane. Together, they form the ubiquinone-binding pocket and contain a heme b group.

An interesting feature in Fusarium graminearum is the presence of at least two paralogs of the SdhC subunit, designated FgSdhC1 and FgSdhC2. These paralogs appear to have differential roles in the sensitivity of the fungus to SDHI fungicides.

Quantitative Data: Fungicide Sensitivity

The efficacy of various SDHI fungicides against Fusarium graminearum has been assessed in numerous studies. The half-maximal effective concentration (EC50), which represents the concentration of a fungicide required to inhibit 50% of fungal growth, is a key quantitative measure of sensitivity. The following tables summarize reported EC50 values for several SDHIs against F. graminearum. It is important to note that these values can vary depending on the specific isolates tested and the experimental conditions.

| Fungicide | EC50 Range (µg/mL) | Mean EC50 (µg/mL) | Notes | Reference(s) |

| Pydiflumetofen | 0.008 - 0.73 | 0.0235 - 1.09 | Effective against wild-type isolates. | |

| Cyclobutrifluram | 0.010 - 0.142 | ~0.0110 | A newer SDHI with potent activity. | |

| Isopyrazam | Insensitive | - | F. graminearum exhibits natural resistance. | |

| Fluopyram | 0.0952 - 4.8512 | 0.1631 (conidia) / 2.5638 (mycelia) | Differential sensitivity between conidial germination and mycelial growth. | |

| Boscalid | - | - | Data on specific EC50 values for F. graminearum is limited in the provided search results. |

Molecular Basis of SDHI Resistance

The development of resistance to SDHI fungicides in F. graminearum is a significant concern for disease management. Resistance is primarily conferred by point mutations in the genes encoding the Sdh subunits, particularly in regions that form the ubiquinone-binding pocket. These mutations can reduce the binding affinity of the fungicide to its target site.

Known Mutations in F. graminearum Sdh Subunits Conferring SDHI Resistance:

| Subunit | Mutation | Associated Fungicide Resistance | Reference(s) |

| FgSdhB | H248Y | Cyclobutrifluram | |

| FgSdhC1 | A73V | Cyclobutrifluram, Fluopyram | |

| FgSdhC1 | A83V | Cyclobutrifluram | |

| FgSdhC1 | R86K | Cyclobutrifluram |

The presence of the SdhC paralog, FgSdhC1, which is upregulated in the presence of some SDHIs, has been shown to confer natural or reduced sensitivity to these fungicides.

Experimental Protocols

The following sections provide generalized protocols for key experiments used to study fungal succinate dehydrogenase. These protocols are based on established methods and may require optimization for Fusarium graminearum.

Isolation of Fungal Mitochondria

This protocol describes the isolation of mitochondria from fungal mycelia, which is a prerequisite for in vitro Sdh activity assays.

Materials:

-

Freshly grown F. graminearum mycelia

-

Grinding buffer (e.g., 0.44 M sucrose, 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.1% (w/v) bovine serum albumin)

-

Differential centrifugation buffer (e.g., 0.44 M sucrose, 10 mM Tris-HCl pH 7.5, 1 mM EDTA)

-

Mortar and pestle or bead beater

-

Refrigerated centrifuge

-

Spectrophotometer for protein quantification (e.g., Bradford assay)

Procedure:

-

Harvest fresh fungal mycelia by filtration.

-

Wash the mycelia with distilled water and then with grinding buffer.

-

Homogenize the mycelia in grinding buffer using a pre-chilled mortar and pestle or a bead beater.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet cell debris and nuclei.

-

Collect the supernatant and centrifuge at a higher speed (e.g., 12,000 x g) for 20 minutes at 4°C to pellet the mitochondria.

-

Wash the mitochondrial pellet by resuspending it in differential centrifugation buffer and centrifuging again at 12,000 x g for 20 minutes at 4°C.

-

Resuspend the final mitochondrial pellet in a minimal volume of the desired assay buffer.

-

Determine the protein concentration of the mitochondrial suspension using a standard method like the Bradford assay.

Succinate Dehydrogenase Activity Assay (Colorimetric)

This assay measures the activity of Sdh by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP) or iodonitrotetrazolium chloride (INT).

Materials:

-

Isolated fungal mitochondria

-

Assay buffer (e.g., 50 mM potassium phosphate buffer pH 7.2, 1 mM KCN)

-

Succinate solution (substrate)

-

DCPIP or INT solution (electron acceptor)

-

SDHI fungicide stock solution (for inhibition studies)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 600 nm for DCPIP)

Procedure:

-

Prepare a reaction mixture in each well of a 96-well plate containing assay buffer and isolated mitochondria.

-

For inhibition studies, add various concentrations of the SDHI fungicide to the respective wells. Include a solvent control.

-

Initiate the reaction by adding the succinate solution to each well.

-

Immediately measure the decrease in absorbance (for DCPIP) or increase in absorbance (for INT-formazan) in kinetic mode at a constant temperature.

-

The rate of change in absorbance is proportional to the Sdh activity.

-

Calculate the specific activity of Sdh (e.g., in nmol of substrate consumed or product formed per minute per mg of protein) and the percent inhibition by the fungicide.

Visualizations

Signaling and Electron Flow Pathway

Caption: Electron flow through F. graminearum Succinate Dehydrogenase and inhibition by SDHIs.

Experimental Workflow for SDHI Resistance Analysis

References

- 1. In Vitro Determination of the Sensitivity of Fusarium graminearum to Fungicide Fluopyram and Investigation of the Resistance Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The discovery of Cyclobutrifluram, a new molecule with powerful activity against nematodes and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficacy of cyclobutrifluram in controlling Fusarium crown rot of wheat and resistance risk of three Fusarium species to cyclobutrifluram - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Succinate Dehydrogenase in Fungal Respiration: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Succinate dehydrogenase (SDH), also known as mitochondrial Complex II, is a critical enzyme complex embedded in the inner mitochondrial membrane of fungi. It holds a unique position in cellular metabolism, acting as a direct link between the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC).[1][2][3][4] By catalyzing the oxidation of succinate to fumarate, it feeds electrons directly into the ETC, contributing to ATP synthesis.[5] This essential function makes SDH a prime target for a major class of agricultural and clinical fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs). This guide provides an in-depth examination of the structure and function of fungal SDH, the mechanism of SDHI action, quantitative data on inhibitor efficacy, and detailed protocols for its study.

Structure and Function of Fungal Succinate Dehydrogenase

The fungal SDH complex is a heterotetramer composed of four nuclear-encoded subunits (SdhA, SdhB, SdhC, and SdhD). These subunits can be divided into two main domains: a hydrophilic catalytic domain and a hydrophobic membrane-anchor domain.

-

SdhA (Flavoprotein subunit): The largest subunit, SdhA contains the covalently bound flavin adenine dinucleotide (FAD) cofactor and the binding site for the substrate, succinate.

-

SdhB (Iron-sulfur protein subunit): This subunit contains three distinct iron-sulfur clusters ([2Fe-2S], [4Fe-4S], and [3Fe-4S]) that form an electron transfer pathway from the FAD cofactor to the ubiquinone binding site.

-

SdhC and SdhD (Membrane anchor subunits): These are integral membrane proteins that anchor the complex to the inner mitochondrial membrane. Together, they form the binding pocket for ubiquinone (Coenzyme Q) and are crucial for transferring electrons from the Fe-S clusters to the quinone pool. The ubiquinone-binding site (Q-site) is the primary target for SDHI fungicides.

The dual role of SDH is central to its importance. As a component of the TCA cycle, it performs the oxidation of succinate. As Complex II of the ETC, it donates the electrons from this reaction to the ubiquinone pool, which are then transferred to Complex III.

SDH as a Fungicide Target: Mechanism of Inhibition

SDHI fungicides are a class of site-specific inhibitors that effectively shut down fungal respiration. They function by competitive inhibition at the ubiquinone-binding site (Qp site) formed by the SdhB, SdhC, and SdhD subunits. By occupying this site, SDHIs block the transfer of electrons from the iron-sulfur clusters to ubiquinone, which halts the entire electron transport chain, leading to a rapid depletion of cellular ATP and ultimately, fungal cell death.

Newer generation SDHIs (e.g., boscalid, fluopyram, bixafen) have a broad spectrum of activity compared to first-generation compounds like carboxin. However, the extensive use of these fungicides has led to the selection of resistant fungal genotypes. Resistance primarily arises from point mutations in the genes encoding the SdhB, SdhC, and SdhD subunits. These mutations alter the structure of the Qp binding site, reducing the binding affinity of the fungicide while preserving the enzyme's natural function.

Quantitative Data on SDHI Efficacy

The efficacy of SDHI fungicides is typically quantified by the half-maximal inhibitory concentration (IC50) or effective concentration (EC50), representing the concentration required to inhibit 50% of enzyme activity or fungal growth, respectively. These values are critical for drug development, resistance monitoring, and determining effective application rates. Sensitivity can vary significantly between different fungal species and even between strains with different resistance mutations.

| Fungicide | Fungal Species | SDH Mutation | IC50 / EC50 (µg/mL) | Resistance Factor (RF) |

| Boscalid | Botrytis cinerea | Wild Type (Sensitive) | 0.05 | - |

| Boscalid | Botrytis cinerea | SdhB-P225F | 1.5 | 30 |

| Boscalid | Botrytis cinerea | SdhB-H272R | >100 | >2000 |

| Fluopyram | Alternaria alternata | Wild Type (Sensitive) | 0.02 | - |

| Fluopyram | Alternaria alternata | SdhC-H134R | 5.8 | 290 |

| Fluopyram | Alternaria alternata | SdhD-D123E | 0.03 | 1.5 |

| Bixafen | Zymoseptoria tritici | Wild Type (Sensitive) | 0.11 | - |

| Bixafen | Zymoseptoria tritici | SdhC-T79N | 12.5 | 113 |

| Pydiflumetofen | Leptosphaeria maculans | Wild Type (Sensitive) | 0.0049 | - |

| Pydiflumetofen | Leptosphaeria maculans | SdhB-N225I | 0.25 | 51 |

Note: Data presented are representative values compiled from various studies for illustrative purposes. Actual values can vary based on experimental conditions.

Experimental Protocols

Accurate evaluation of SDH activity and inhibition requires robust experimental procedures. The following are foundational protocols for researchers in this field.

Protocol for Fungal Mitochondrial Isolation

This protocol describes the isolation of mitochondria from fungal mycelia, a prerequisite for in vitro SDH assays.

-

Principle: Fungal cells are enzymatically digested to produce spheroplasts, which are then gently lysed. Mitochondria are isolated from the cell lysate via differential centrifugation.

-

Materials:

-

Grinding Buffer (e.g., 0.6 M mannitol, 20 mM HEPES-KOH pH 7.4, 1 mM EDTA, 0.2% BSA)

-

Lytic Enzyme (e.g., Zymolyase, Lyticase)

-

Dounce or Potter-Elvehjem homogenizer

-

Refrigerated centrifuge

-

Bradford assay reagents for protein quantification

-

-

Procedure:

-

Harvest fresh fungal mycelia from a liquid culture by filtration.

-

Wash the mycelia with distilled water and then with grinding buffer.

-

Resuspend mycelia in grinding buffer containing a lytic enzyme and incubate at 30°C for 40-60 minutes to generate spheroplasts.

-

Collect spheroplasts by gentle centrifugation (e.g., 3,000 x g for 5 min).

-

Wash spheroplasts in ice-cold grinding buffer without the enzyme.

-

Resuspend the spheroplast pellet in a minimal volume of ice-cold buffer and homogenize gently with 10-15 strokes in a Dounce homogenizer.

-

Centrifuge the homogenate at a low speed (e.g., 1,500 x g for 10 min) to pellet nuclei and cell debris.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 12,000 x g for 15 min) to pellet the mitochondria.

-

Wash the mitochondrial pellet by resuspending in buffer and repeating the high-speed centrifugation step.

-

Resuspend the final mitochondrial pellet in a minimal volume of assay buffer. Determine protein concentration and store on ice for immediate use.

-

Protocol for Succinate-DCPIP Reductase Assay

This is a common colorimetric assay to measure SDH activity.

-

Principle: SDH oxidizes succinate and transfers electrons to the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP). The reduction of blue DCPIP to its colorless form is monitored spectrophotometrically at 600 nm. The rate of absorbance decrease is proportional to SDH activity.

-

Materials:

-

Isolated fungal mitochondria

-

Assay Buffer (50 mM potassium phosphate buffer pH 7.5, 1 mM KCN to inhibit Complex IV)

-

Substrate: 0.5 M Sodium Succinate

-

Electron Acceptor: 2 mM DCPIP

-

Inhibitor stock solutions (e.g., SDHIs in DMSO)

-

96-well microplate and spectrophotometer

-

-

Procedure:

-

In a 96-well plate, add 180 µL of a reaction mix containing assay buffer, DCPIP (final conc. ~50 µM), and mitochondrial protein (5-10 µg).

-

To test inhibitors, add 1-2 µL of the SDHI solution at various concentrations. Include a solvent-only control (e.g., DMSO).

-

Incubate the plate for 5 minutes at 25°C.

-

Initiate the reaction by adding 20 µL of succinate solution (final conc. ~50 mM).

-

Immediately measure the decrease in absorbance at 600 nm in kinetic mode for 5-10 minutes.

-

Calculate the rate of reaction (ΔAbs/min).

-

Determine percent inhibition relative to the solvent control and plot against inhibitor concentration to calculate the IC50 value.

-

References

- 1. js.ugd.edu.mk [js.ugd.edu.mk]

- 2. researchgate.net [researchgate.net]

- 3. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]

- 4. lsa.umich.edu [lsa.umich.edu]

- 5. Succinate Dehydrogenase Subunit C Contributes to Mycelial Growth and Development, Stress Response, and Virulence in the Insect Parasitic Fungus Beauveria bassiana - PMC [pmc.ncbi.nlm.nih.gov]

Sdh-IN-9 and the Frontier of Succinate Dehydrogenase Inhibitors in Combating Fusarium

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The emergence of novel fungicides is critical in the ongoing battle against devastating plant diseases caused by Fusarium species. Among the most promising classes of antifungals are the succinate dehydrogenase inhibitors (SDHIs), which target a crucial enzyme in the fungal respiratory chain. This technical guide provides a comprehensive overview of Sdh-IN-9, a potent succinate dehydrogenase inhibitor, and the broader landscape of SDHIs in the management of Fusarium. While specific public data on this compound is limited, this document leverages available information on closely related SDHIs to provide a thorough understanding of their mechanism of action, efficacy, and the experimental approaches used in their evaluation.

Introduction to Succinate Dehydrogenase Inhibitors (SDHIs)

Succinate dehydrogenase (SDH), also known as Complex II, is a vital enzyme complex embedded in the inner mitochondrial membrane. It plays a dual role in cellular metabolism, participating in both the tricarboxylic acid (TCA) cycle and the electron transport chain.[1][2] By catalyzing the oxidation of succinate to fumarate, SDH is a linchpin in cellular energy production. SDHIs are a class of fungicides that specifically bind to the ubiquinone-binding (Qp) site of the SDH enzyme, disrupting the electron flow and leading to a catastrophic failure of the fungus's energy-generating capacity.[1] This targeted mode of action has made SDHIs a cornerstone in the development of modern fungicides.

This compound has been identified as a potent succinate dehydrogenase inhibitor with fungicidal properties specifically targeting Fusarium graminearum.[3] Its chemical formula is C₁₇H₁₆F₄N₄O₂S₂ with a molecular weight of 448.46.[3] While detailed efficacy data for this compound is not widely available in public literature, the study of other novel SDHIs provides valuable insights into its potential.

Mechanism of Action of SDHIs against Fusarium

The fungicidal activity of SDHIs stems from their ability to inhibit mitochondrial respiration. By blocking the SDH enzyme, these compounds prevent the transfer of electrons from succinate to the electron transport chain, leading to a cascade of detrimental effects within the fungal cell.

Signaling Pathway of SDHI Action in Fusarium

References

- 1. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impact of Five Succinate Dehydrogenase Inhibitors on DON Biosynthesis of Fusarium asiaticum, Causing Fusarium Head Blight in Wheat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

Preliminary Studies on Sdh-IN-9 Efficacy: A Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Sdh-IN-9 is a potent inhibitor of Succinate Dehydrogenase (SDH).[1][2][3] Currently, publicly available efficacy data for this compound is limited to its fungicidal activity, with a noted EC50 of 0.93 μg/mL against Fusarium graminearum.[4][5] To date, no preliminary studies on its efficacy or therapeutic potential in mammalian cells or preclinical disease models have been published in the scientific literature.

This guide provides a comprehensive methodological framework for the preliminary in vitro and in vivo evaluation of a novel SDH inhibitor, such as this compound, for potential therapeutic applications, particularly in oncology. The experimental protocols and workflows outlined below are based on established methods for characterizing inhibitors of metabolic enzymes.

Quantitative Data Presentation

As of the latest literature review, the only available quantitative efficacy data for this compound is related to its fungicidal properties. This data is summarized below.

| Compound | Organism | Assay Type | Efficacy Metric | Value |

| This compound | Fusarium graminearum | Antifungal Activity | EC50 | 0.93 µg/mL |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the central role of SDH in cellular metabolism and a standard workflow for evaluating the efficacy of a novel SDH inhibitor.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the preliminary efficacy of a novel SDH inhibitor.

SDH Enzymatic Activity Assay

Objective: To determine the direct inhibitory effect of the compound on SDH enzyme activity and to calculate its IC50 value.

Methodology:

-

Sample Preparation: Isolate mitochondria from a relevant cell line (e.g., HEK293T) or use commercially available mitochondrial fractions.

-

Reaction Mixture: Prepare a reaction buffer (e.g., 10 mM KH2PO4, pH 7.4, 2 mM EDTA, 1 mg/mL BSA).

-

Assay Procedure:

-

Add the mitochondrial lysate to a 96-well plate.

-

Add varying concentrations of this compound (or the test inhibitor) to the wells.

-

Initiate the reaction by adding succinate as the substrate.

-

The reaction measures the transfer of electrons from succinate to an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), whose reduction can be monitored spectrophotometrically.

-

Measure the decrease in absorbance at 600 nm in kinetic mode for 10-30 minutes.

-

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the reaction rates against the inhibitor concentrations to determine the IC50 value, which is the concentration of the inhibitor required to reduce SDH activity by 50%.

Cellular Viability and Cytotoxicity Assays

Objective: To assess the effect of the SDH inhibitor on the proliferation and viability of cancer cells, particularly those with SDH mutations.

Methodology:

-

Cell Lines: Use a panel of cell lines, including:

-

SDH-deficient cell lines (e.g., SDHA-knockout cells).

-

Parental wild-type cell lines as a control.

-

Other relevant cancer cell lines.

-

-

Assay Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the SDH inhibitor for a specified period (e.g., 72 hours).

-

Assess cell viability using a standard method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

-

-

Data Analysis: Normalize the results to untreated control cells. Plot cell viability against the inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition).

Measurement of Intracellular Succinate Concentration

Objective: To confirm that the inhibitor engages its target in a cellular context, leading to the expected accumulation of the SDH substrate, succinate.

Methodology:

-

Sample Preparation:

-

Culture cells (e.g., 1 x 10^6 cells) and treat them with the SDH inhibitor at a relevant concentration (e.g., its GI50) for a defined time period (e.g., 24 hours).

-

Harvest the cells, wash with cold PBS, and homogenize them in an appropriate assay buffer.

-

Centrifuge to remove insoluble material and collect the supernatant.

-

-

Assay Procedure:

-

Use a commercial succinate colorimetric assay kit.

-

Prepare a standard curve using the provided succinate standard.

-

Add the cell supernatant to a 96-well plate along with the reaction mix from the kit.

-

Incubate as per the manufacturer's instructions.

-

Measure the absorbance at the specified wavelength.

-

-

Data Analysis: Calculate the succinate concentration in the samples by comparing their absorbance to the standard curve. Normalize the results to the total protein concentration of the lysate.

In Vivo Tumor Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of the SDH inhibitor in a preclinical animal model.

Methodology:

-

Animal Model: Use immunodeficient mice (e.g., NOD-SCID or athymic nude mice).

-

Tumor Implantation: Subcutaneously implant a relevant human cancer cell line (e.g., an SDH-deficient gastrointestinal stromal tumor cell line) into the flank of the mice.

-

Treatment:

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer the SDH inhibitor via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at various doses and schedules. The control group receives the vehicle.

-

-

Efficacy Endpoints:

-

Measure tumor volume with calipers two to three times per week.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 or confirmation of target engagement).

-

-

Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the degree of tumor growth inhibition.

References

In Vitro Activity of Succinate Dehydrogenase Inhibitors (SDHIs) Against Plant Pathogens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinate dehydrogenase inhibitors (SDHIs) are a significant class of fungicides extensively used in agriculture to control a broad spectrum of fungal plant pathogens.[1][2] Their primary mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as complex II, which is a crucial component of both the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[3][4] By disrupting cellular respiration and energy production, SDHIs effectively impede fungal growth and development.[4] This technical guide provides an in-depth overview of the in vitro activity of SDHI fungicides, with a focus on experimental protocols, data presentation, and the underlying biochemical pathways. While this guide centers on the general class of SDHIs, the principles and methodologies described are directly applicable to the evaluation of novel compounds such as Sdh-IN-9.

Mechanism of Action

SDHI fungicides target the ubiquinone-binding (Qp) site of the SDH enzyme complex. This inhibition blocks the oxidation of succinate to fumarate in the TCA cycle and obstructs the transfer of electrons to the ubiquinone pool in the mitochondrial respiratory chain. The resulting disruption of ATP synthesis ultimately leads to the cessation of fungal growth and cell death.

References

- 1. A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: Characterization of Sdh-IN-9, a Novel Succinate Dehydrogenase Inhibitor

Introduction

Succinate dehydrogenase (SDH), also known as Complex II of the electron transport chain, is a critical enzyme that links the Krebs cycle to oxidative phosphorylation. It catalyzes the oxidation of succinate to fumarate. Dysregulation of SDH activity is implicated in various metabolic disorders and cancers, making it an important therapeutic target. These application notes provide a comprehensive guide for the laboratory use of Sdh-IN-9, a representative potent and selective inhibitor of SDH. The following protocols detail methods to characterize its inhibitory activity in biochemical and cellular assays.

Data Presentation

The inhibitory activity and cellular effects of this compound are summarized below. This data is for illustrative purposes and may vary depending on the specific cell line and experimental conditions.

| Parameter | Value | Target/Cell Line | Assay Type |

| IC₅₀ | 75 nM | Purified Bovine Heart Mitochondria | In Vitro SDH Activity Assay |

| IC₅₀ | 250 nM | Isolated Mitochondria (HEK293 cells) | In Vitro SDH Activity Assay |

| EC₅₀ | 1.2 µM | HEK293 cells | Cellular SDH Activity Assay |

| CC₅₀ | 15 µM | HEK293 cells (72h incubation) | Cell Viability Assay (CTG) |

-

IC₅₀ (Half-maximal Inhibitory Concentration): Concentration of this compound required to inhibit 50% of SDH enzyme activity in vitro.

-

EC₅₀ (Half-maximal Effective Concentration): Concentration of this compound required to inhibit 50% of SDH enzyme activity in a cellular context.

-

CC₅₀ (Half-maximal Cytotoxic Concentration): Concentration of this compound required to reduce cell viability by 50%.

Signaling and Metabolic Pathway

This compound directly targets Succinate Dehydrogenase (SDH), a key component of both the Krebs Cycle and the Electron Transport Chain (ETC). By inhibiting SDH, it blocks the conversion of succinate to fumarate and disrupts the transfer of electrons to the ETC, thereby impairing mitochondrial respiration.

Experimental Protocols

Protocol 1: In Vitro SDH Activity Assay (Colorimetric)

This protocol measures the direct inhibitory effect of this compound on SDH activity using isolated mitochondria or purified enzyme. The assay relies on the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCIP), which changes color upon reduction.[1][2][3]

Workflow Diagram

Materials

-

SDH Activity Assay Kit (e.g., from suppliers like Abcam or Sigma-Aldrich)[1][3]

-

Isolated mitochondria or purified SDH enzyme

-

This compound

-

DMSO (vehicle)

-

96-well clear, flat-bottom plate

-

Plate reader capable of kinetic measurement at 600 nm

-

Ice-cold PBS

Procedure

-

Sample Preparation:

-

Harvest cells (~1 x 10⁶) and wash with ice-cold PBS.

-

Homogenize cells in the provided ice-cold SDH Assay Buffer.

-

Centrifuge at 10,000 x g for 5 minutes at 4°C and collect the supernatant containing mitochondria.

-

Determine protein concentration using a BCA assay.

-

-

Assay Reaction:

-

Prepare serial dilutions of this compound in SDH Assay Buffer (e.g., from 1 nM to 100 µM). Include a DMSO-only vehicle control.

-

Add 2-10 µL of sample lysate (10-20 µg protein) to wells of a 96-well plate. Adjust the volume to 50 µL with SDH Assay Buffer.

-

Add 5 µL of the this compound dilutions or DMSO to the appropriate wells.

-

Pre-incubate the plate for 10-15 minutes at 25°C.

-

Prepare a Reaction Mix containing SDH Assay Buffer, succinate, and DCIP according to the kit manufacturer's instructions.

-

Initiate the reaction by adding 50 µL of the Reaction Mix to each well.

-

-

Measurement and Analysis:

-

Immediately measure the absorbance at 600 nm in kinetic mode for 10-30 minutes at 25°C.

-

Calculate the rate of change in absorbance (ΔA600/min) within the linear range of the reaction.

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Protocol 2: Cell Viability Assay (CTG)

This protocol determines the cytotoxic effect of this compound on cultured cells by measuring ATP levels, which correlate with cell viability.

Workflow Diagram

Materials

-

HEK293 cells (or other cell line of interest)

-

Complete growth medium (e.g., DMEM + 10% FBS)

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

96-well opaque-walled plates

-

Luminometer

Procedure

-

Cell Plating:

-

Trypsinize and count cells.

-

Seed 5,000 cells per well in 100 µL of complete medium into a 96-well opaque-walled plate.

-

Incubate overnight at 37°C, 5% CO₂.

-

-

Compound Treatment:

-

Prepare a 2X serial dilution series of this compound in complete medium.

-

Remove media from the cells and add 100 µL of the compound dilutions to the respective wells. Include DMSO as a negative control and a known cytotoxic agent (e.g., staurosporine) as a positive control.

-

Incubate for the desired time period (e.g., 72 hours).

-

-

Measurement and Analysis:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Normalize the data to the DMSO control (100% viability) and calculate the CC₅₀ value using a dose-response curve fit.

-

Protocol 3: Western Blotting for SDHB Protein Levels

This protocol is used to determine if treatment with this compound affects the expression level of SDH subunits, such as SDHB, which is a core component of the complex.

Materials

-

Cells treated with this compound

-

RIPA lysis buffer with protease inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody (e.g., anti-SDHB)

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Procedure

-

Protein Extraction:

-

Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Scrape the cells, transfer to a microcentrifuge tube, and sonicate briefly.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Normalize protein amounts for all samples. Add Laemmli buffer and boil at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins from the gel to a PVDF membrane.

-

-

Immunoblotting and Detection:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-SDHB antibody (at the manufacturer's recommended dilution) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

-

References

Sdh-IN-9: Application Notes and Protocols for Fungal Inhibition

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Sdh-IN-9, a potent succinate dehydrogenase (SDH) inhibitor, for use in fungal inhibition research. This document includes key quantitative data on its antifungal activity, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action and experimental workflows.

Introduction

This compound is a novel succinate dehydrogenase inhibitor belonging to the pyrazole-thiazole carboxamide class of fungicides. It demonstrates significant in vitro and in vivo efficacy against a range of fungal pathogens. Its mechanism of action involves the specific inhibition of the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial respiratory chain. This inhibition disrupts the tricarboxylic acid (TCA) cycle and electron transport, leading to a cessation of cellular respiration and energy production, ultimately resulting in fungal cell death.

Quantitative Data for Fungal Inhibition

The antifungal activity of this compound and its analogs has been quantified using metrics such as the half-maximal effective concentration (EC50) and the minimum inhibitory concentration (MIC). The following tables summarize the available data for this compound (also reported as compound 34 in some studies) and other structurally related pyrazole-thiazole carboxamide SDH inhibitors against various fungal species.

Table 1: In Vitro Antifungal Activity of this compound (Compound 34) [1][2][3][4]

| Fungal Species | EC50 (µM) |

| Rhizoctonia solani | 0.04 |

| Sclerotinia sclerotiorum | 1.13 |

| Monilinia fructicola | 1.61 |

| Botrytis cinerea | 1.21 |

Table 2: In Vitro Antifungal Activity of Other Pyrazole-Thiazole Carboxamide SDH Inhibitors

| Compound | Fungal Species | EC50 (mg/L) | Reference |

| 9ac | Rhizoctonia cerealis | 1.1 - 4.9 | [1] |

| 9bf | Rhizoctonia cerealis | 1.1 - 4.9 | |

| 9cb | Rhizoctonia cerealis | 1.1 - 4.9 | |

| 9cd | Sclerotinia sclerotiorum | 0.8 | |

| 6i | Valsa mali | 1.77 | |

| 19i | Valsa mali | 1.97 | |

| 23i | Rhizoctonia solani | 3.79 |

Mechanism of Action: Signaling Pathway

This compound targets the ubiquinone binding site (Qp site) of the succinate dehydrogenase enzyme complex. This competitive inhibition prevents the reduction of ubiquinone to ubiquinol, a critical step in the electron transport chain. The disruption of this pathway leads to the accumulation of succinate and a halt in ATP production.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the antifungal activity of this compound.

Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a target fungal species.

Materials:

-

This compound

-

Target fungal strain(s)

-

96-well microtiter plates

-

RPMI-1640 medium (with L-glutamine, buffered with MOPS)

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Sterile water

-

Spectrophotometer

-

Incubator (30-35°C)

-

Positive control antifungal (e.g., boscalid, fluxapyroxad)

-

Negative control (medium with DMSO)

Procedure:

-

Preparation of Fungal Inoculum:

-

Culture the fungal strain on an appropriate agar medium (e.g., Potato Dextrose Agar - PDA) at the optimal temperature until sporulation.

-

Harvest spores by flooding the plate with sterile saline or water and gently scraping the surface.

-

Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

-

Adjust the spore concentration to 1-5 x 10^4 spores/mL using a hemocytometer or by measuring optical density.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

-

Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in the 96-well plate to achieve a final concentration range (e.g., 0.01 to 100 µM). The final DMSO concentration should not exceed 1%.

-

-

Inoculation and Incubation:

-

Add 100 µL of the fungal inoculum to each well containing 100 µL of the serially diluted this compound.

-

Include a positive control (fungus + known antifungal), a negative control (fungus + medium with DMSO), and a sterility control (medium only).

-

Incubate the plates at 30-35°C for 48-72 hours, or until sufficient growth is observed in the negative control wells.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth (typically ≥50% or ≥90% inhibition) compared to the negative control. Growth inhibition can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

-

Protocol 2: Succinate Dehydrogenase (SDH) Enzyme Activity Assay

This protocol measures the direct inhibitory effect of this compound on SDH enzyme activity.

Materials:

-

This compound

-

Mitochondrial fraction isolated from the target fungus

-

Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2)

-

Succinate (substrate)

-

DCPIP (2,6-dichlorophenolindophenol) as an electron acceptor

-

Phenazine methosulfate (PMS) as an intermediate electron carrier

-

Spectrophotometer capable of measuring absorbance at 600 nm

Procedure:

-

Isolation of Mitochondria:

-

Grow the fungal mycelia in a suitable liquid medium.

-

Harvest and wash the mycelia.

-

Homogenize the mycelia in an ice-cold isolation buffer containing osmoticum (e.g., mannitol) and protease inhibitors.

-

Perform differential centrifugation to isolate the mitochondrial fraction.

-

Determine the protein concentration of the mitochondrial suspension.

-

-

Enzyme Assay:

-

In a cuvette or 96-well plate, prepare a reaction mixture containing the assay buffer, mitochondrial extract, PMS, and DCPIP.

-